

2,2'-Bipyridine-3,3'-dicarboxylic acid CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2'-Bipyridine-3,3'-dicarboxylic acid

Cat. No.: B1209140

[Get Quote](#)

An In-depth Technical Guide to **2,2'-Bipyridine-3,3'-dicarboxylic Acid**

Core Compound Identification

CAS Number: 4433-01-6[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Name: **2,2'-Bipyridine-3,3'-dicarboxylic acid**[\[3\]](#)

IUPAC Name: 2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid[\[1\]](#)

Introduction

2,2'-Bipyridine-3,3'-dicarboxylic acid is a heterocyclic organic compound featuring a bipyridine core, which consists of two interconnected pyridine rings.[\[1\]](#) The strategic placement of carboxylic acid groups at the 3 and 3' positions makes it a versatile chelating ligand in coordination chemistry.[\[1\]](#) This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications, particularly for researchers and professionals in drug development and materials science. Its ability to form stable complexes with a variety of metal ions has led to extensive research into the luminescent, magnetic, and catalytic properties of these resulting coordination compounds.[\[4\]](#)

Chemical and Physical Properties

The fundamental properties of **2,2'-Bipyridine-3,3'-dicarboxylic acid** are summarized in the table below, providing a quick reference for researchers.

Property	Value
CAS Number	4433-01-6 [1] [2] [3]
Molecular Formula	C ₁₂ H ₈ N ₂ O ₄ [1] [2]
Molecular Weight	244.20 g/mol [2] [5]
Melting Point	261°C (decomposes) [3] [6]
Boiling Point	454.1 ± 40.0 °C at 760 mmHg [6]
Density	1.5 ± 0.1 g/cm ³ [6]
Flash Point	228.5 ± 27.3 °C [6]
Appearance	Solid

Synthesis and Experimental Protocols

Several synthetic routes to **2,2'-Bipyridine-3,3'-dicarboxylic acid** have been established. The choice of method often depends on the desired yield, purity, and scalability.

Oxidation of 1,10-Phenanthroline

A historical and common method involves the oxidation of 1,10-phenanthroline.[\[1\]](#)

Experimental Protocol:

- Dissolve 1,10-phenanthroline monohydrate (16.0 g, 0.081 mol), sodium hydroxide (6.4 g, 0.16 mol), and potassium permanganate (38.0 g, 0.24 mol) in 700 ml of water in a 1.5 L Erlenmeyer flask.[\[7\]](#)
- Boil the mixture with stirring for 2.5 hours.[\[7\]](#)
- Filter the hot solution to remove the manganese dioxide precipitate.[\[7\]](#)
- Concentrate the filtrate to approximately 300 ml.[\[7\]](#)

- Adjust the pH of the solution to ~2 with concentrated hydrochloric acid.[7]
- Add decolorizing charcoal, boil the mixture, and filter again.[7]
- Concentrate the filtrate to about 200 ml.[7]
- Filter the resulting white needles of the product, wash with cold water and then cold ethanol. [7]
- Dry the product in vacuo over P₂O₅.[7] This method can yield 75-80% of the final product.[7]

Palladium-Catalyzed Coupling of 2-Chloronicotinic Acid

A more modern approach utilizes a palladium-catalyzed coupling reaction.

Experimental Protocol:

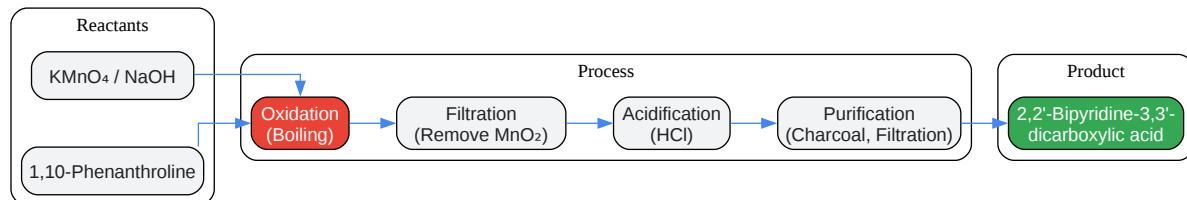
- Dissolve 9.50 g of 2-chloronicotinic acid and 5.30 g of sodium hydroxide in a solvent mixture of 40 mL of water and 40 mL of methanol.[3]
- Add 4 g of a palladium/activated carbon catalyst (5% palladium loading).[3]
- Stir the reaction mixture at 80-85°C and 0.1 MPa for 30 hours.[3]
- After the reaction is complete, remove the catalyst by filtration.[3]
- Acidify the filtrate to pH 1 with hydrochloric acid to precipitate the product.[3]
- The final product is obtained as a white solid.[3] This method results in a 48% yield.[3]

Coordination Chemistry and Applications

2,2'-Bipyridine-3,3'-dicarboxylic acid is a highly effective chelating ligand, capable of binding to metal ions through its nitrogen atoms and carboxylate groups.[1] This property is central to its wide range of applications.

- Luminescent Materials: Its metal complexes, particularly with lanthanide ions, can exhibit strong luminescence, making them suitable for applications in sensors and optoelectronic devices.[4]

- Catalysis: Metal complexes derived from this ligand can act as catalysts in various organic transformations. The chelation enhances the reactivity of the metal ions.[1]
- Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionalities serve as excellent linkers for the construction of porous MOFs, which have applications in gas storage and separation.[4]
- Material Science: The unique structure of this ligand allows for the design of materials with specific magnetic and conductive properties.[1]


Biological Activity and Drug Development

The metal complexes of **2,2'-Bipyridine-3,3'-dicarboxylic acid** have shown significant biological activity, opening avenues for drug development.

- Anticancer Properties: Gold(III) complexes incorporating this ligand have demonstrated high cytotoxicity against various cancer cell lines, including A549, HeLa, MDA-231, and MCF-7, with activity significantly higher than that of cisplatin.[8] These complexes are believed to induce cancer cell death through apoptosis.[8] Platinum(II) complexes have also been investigated as potential antitumor drugs.[9]
- DNA/Protein Interaction: Ruthenium(II) complexes with bipyridine dicarboxylic acids have been shown to bind to DNA, primarily through groove binding.[10] They also interact with proteins like bovine serum albumin (BSA) via a static quenching mechanism.[10]
- Antioxidant Activity: Certain ruthenium complexes of bipyridine dicarboxylic acids have exhibited excellent radical scavenging properties.[10]

Visualizations

Synthesis Workflow via Oxidation

[Click to download full resolution via product page](#)

Caption: Oxidation synthesis of **2,2'-Bipyridine-3,3'-dicarboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [chemicalbook.com]
- 4. nbinno.com [nbino.com]
- 5. 2,2'-Bipyridine-3,3'-dicarboxylic Acid | C12H8N2O4 | CID 681885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2'-Bipyridine-3,3'-dicarboxylic acid | CAS#:4433-01-6 | Chemsoc [chemsoc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2'-Bipyridine-3,3'-dicarboxylic Acid and Dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [2,2'-Bipyridine-3,3'-dicarboxylic acid CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209140#2-2-bipyridine-3-3-dicarboxylic-acid-cas-number\]](https://www.benchchem.com/product/b1209140#2-2-bipyridine-3-3-dicarboxylic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com